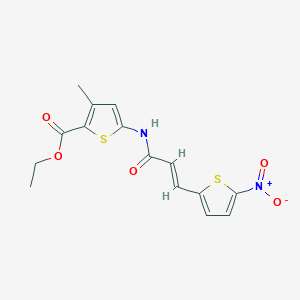

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophen-2-carboxylate” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), an acrylamido group (-NHCOCH=CH2), and a carboxylate ester group (-COOEt). It also contains two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom .

Wissenschaftliche Forschungsanwendungen

Radiosensitizers and Cytotoxins

Research has been conducted on the synthesis of nitrothiophene derivatives to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, including variations of nitrothiophene carboxamides, have been studied for their ability to sensitize hypoxic mammalian cells to radiation, indicating their potential in enhancing radiotherapy efficacy (Threadgill et al., 1991).

Antioxidant and Anti-inflammatory Activities

A series of compounds derived from thiophene carboxylates have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Notably, compounds with phenolic substitutions exhibited significant activity, suggesting their potential in treating inflammatory conditions (Madhavi & Sreeramya, 2017).

Nonlinear Optical Materials

Thiophene dyes have been investigated for their nonlinear optical properties, aiming at applications in photonic and optoelectronic devices. These studies highlight the potential of thiophene-based compounds in developing materials for optical limiting, essential for protecting human eyes and optical sensors (Anandan et al., 2018).

Electrophilic Reactions and Functionalization

Research has explored the use of thiophene moieties in electrophilic reactions, demonstrating their utility in distant functionalization. This approach has been applied to synthesize long-chain esters with remote functional groups, showcasing the versatility of thiophene derivatives in organic synthesis (Yang et al., 2000).

Biothiol Detection

A study has developed a thiophene-based fluorescent probe for the selective and sensitive detection of biothiols in living cells. This research underscores the application of thiophene derivatives in analytical chemistry and diagnostics, providing tools for studying physiological processes and diseases (Wang et al., 2017).

Water-soluble Polymers

Investigations into water-soluble polythiophene carboxylic acids have revealed their unique solution properties, such as pH-induced conformational changes. These findings indicate the potential of thiophene-based polymers in developing responsive materials for various applications (Kim et al., 1999).

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-3-22-15(19)14-9(2)8-12(24-14)16-11(18)6-4-10-5-7-13(23-10)17(20)21/h4-8H,3H2,1-2H3,(H,16,18)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGWEPAAQTDJZ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)

![2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2895743.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895750.png)